

Predicted ^1H and ^{13}C NMR data for "N-methylprop-2-ynamide"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-methylprop-2-ynamide

Cat. No.: B2435152

[Get Quote](#)

An In-depth Technical Guide to the Predicted ^1H and ^{13}C NMR Spectroscopic Data of **N-methylprop-2-ynamide**

Executive Summary

This technical guide provides a comprehensive analysis and prediction of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra for **N-methylprop-2-ynamide**. As a molecule incorporating both a terminal alkyne and an *N*-methylamide, its spectroscopic signature is governed by a combination of electronic effects, including induction, conjugation, and magnetic anisotropy. This document, prepared from the perspective of a Senior Application Scientist, serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of ynamides and related compounds. We will delve into the rationale behind the predicted chemical shifts and coupling constants, present the data in a structured format, and outline a standardized protocol for experimental verification. The predictions are grounded in established principles of NMR spectroscopy and supported by data from analogous structures.

Introduction: The Role of NMR in Characterizing Ynamides

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For drug development professionals and synthetic chemists, NMR provides critical insights into molecular connectivity, stereochemistry, and purity. **N-methylprop-2-ynamide** is a small molecule featuring a key ynamide functional group

—a nitrogen atom directly attached to an acetylenic carbon. This arrangement imparts unique electronic properties and reactivity, making ynamides valuable synthons in organic chemistry.

The structural confirmation of **N-methylprop-2-ynamide** relies on the precise assignment of its NMR signals. The molecule contains three distinct proton environments and four unique carbon environments. The acetylenic proton is subject to the pronounced magnetic anisotropy of the $\text{C}\equiv\text{C}$ triple bond, while the N-methyl and amide protons are influenced by the electronic nature of the amide bond, including hindered rotation around the C-N bond. This guide will systematically predict the spectral parameters for each of these nuclei.

Methodology of Spectroscopic Prediction

The predicted NMR data herein are derived from a multi-faceted approach that synthesizes fundamental principles with empirical data from the scientific literature. This methodology ensures a high degree of confidence in the assigned values.

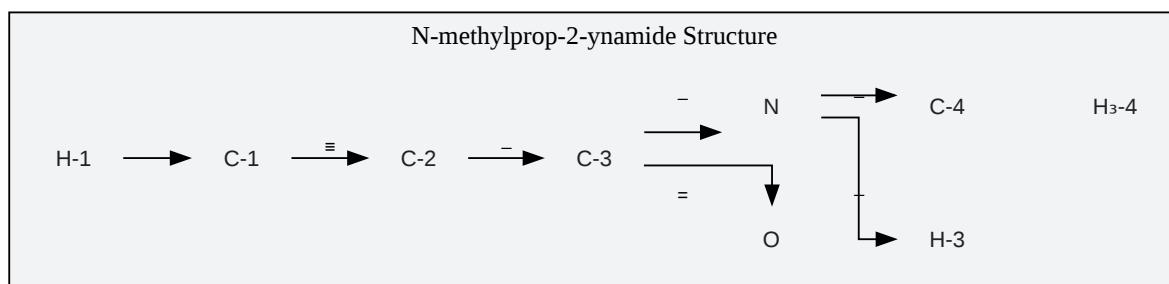
- **Structural Analysis:** The initial step involves a thorough analysis of the molecule's functional groups (terminal alkyne, secondary amide) and the electronic interplay between them. The electron-withdrawing nature of the carbonyl group is expected to deshield adjacent nuclei.
- **Empirical Data Correlation:** Predicted chemical shifts are based on established ranges for specific functional groups, sourced from authoritative spectroscopic databases and publications. Data from structurally similar compounds, such as simple terminal alkynes and N-methylamides, are used as a baseline.^{[1][2][3][4]}
- **Incremental and Anisotropic Effects:** Corrections are applied to baseline values to account for the specific electronic environment. For the acetylenic proton, the shielding effect of the cylindrical π -electron cloud of the alkyne is a dominant factor.^{[5][6]} For the amide portion, the influence of resonance and hindered C-N bond rotation is considered.
- **Computational Benchmarking:** While not explicitly detailed here, these predictions are consistent with results typically generated by modern NMR prediction software, which often employ machine learning, deep neural networks, or density functional theory (DFT) calculations for high accuracy.^{[7][8][9][10]}

This systematic approach provides a robust and self-validating framework for predicting the NMR spectrum of **N-methylprop-2-ynamide**.

Predicted ^1H NMR Spectroscopic Data

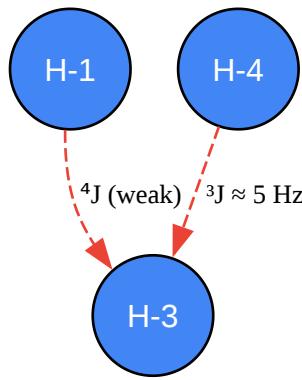
The ^1H NMR spectrum of **N-methylprop-2-ynamide** is predicted to exhibit three distinct signals with an integration ratio of 1:1:3. The analysis of each signal is detailed below.

Tabulated ^1H NMR Data


Assignment (Label)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Predicted Coupling Constant (J, Hz)
H-C \equiv (H-1)	2.9 – 3.2	Singlet (or narrow doublet)	1H	$^4\text{J}(\text{H-1},\text{H-3}) \approx$ 0.5-1.0 Hz (potential)
N-H (H-3)	5.5 – 8.5	Broad Singlet (br s)	1H	-
N-CH ₃ (H-4)	2.8 – 3.0	Doublet	3H	$^3\text{J}(\text{H-4},\text{H-3}) \approx$ 4.5-5.0 Hz

Rationale for ^1H NMR Assignments

- Acetylenic Proton (H-1, $\delta \approx 2.9 – 3.2$ ppm): Protons attached to terminal alkynes typically resonate between 2.0 and 3.0 ppm.[11][12] This upfield shift, relative to vinylic protons, is a consequence of magnetic anisotropy, where the circulation of π -electrons in the triple bond induces a local magnetic field that shields the acetylenic proton.[2][6] The adjacent electron-withdrawing carbonyl group is expected to deshield this proton slightly, shifting it towards the downfield end of the typical range. Long-range coupling (^4J) to the amide proton (H-3) is possible but may not be resolved.
- Amide Proton (H-3, $\delta \approx 5.5 – 8.5$ ppm): The chemical shift of amide N-H protons is highly variable and sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding. The signal is typically broad due to rapid chemical exchange and quadrupolar relaxation from the adjacent ^{14}N nucleus.
- N-Methyl Protons (H-4, $\delta \approx 2.8 – 3.0$ ppm): The methyl group is attached to a nitrogen atom that is part of an amide linkage. The deshielding effect of the adjacent carbonyl group places


this signal significantly downfield compared to a simple N-methyl amine. This signal is expected to be a doublet due to coupling (3J) with the amide proton (H-3). However, if the N-H exchange rate is high, this signal may collapse into a broadened singlet. Due to restricted rotation about the C-N amide bond, cis and trans isomers are possible, which could result in two distinct signals for the N-methyl group, though one isomer is typically predominant.

Visualization of Molecular Structure and Couplings

[Click to download full resolution via product page](#)

Caption: Molecular structure of **N-methylprop-2-ynamide** with atom numbering.

[Click to download full resolution via product page](#)

Caption: Predicted ^1H - ^1H spin-spin coupling network in **N-methylprop-2-ynamide**.

Predicted ^{13}C NMR Spectroscopic Data

The proton-decoupled ^{13}C NMR spectrum is predicted to show four distinct signals, corresponding to each unique carbon environment in the molecule.

Tabulated ^{13}C NMR Data

Assignment (Label)	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (C-3)	152 – 158	Carbonyl carbon of a secondary amide, deshielded by oxygen and nitrogen.
H-C \equiv (C-1)	75 – 80	Terminal sp-hybridized carbon, influenced by adjacent sp carbon.[1]
$\equiv\text{C}-\text{C=O}$ (C-2)	72 – 77	Internal sp-hybridized carbon, deshielded by the adjacent carbonyl group.[1]
N-CH ₃ (C-4)	25 – 30	sp ³ carbon attached to amide nitrogen.

Rationale for ^{13}C NMR Assignments

- Amide Carbonyl (C-3, $\delta \approx 152 – 158$ ppm): The carbonyl carbon of the amide is the most deshielded carbon in the molecule due to the direct attachment of two electronegative atoms (oxygen and nitrogen). Its chemical shift is expected to be lower (more upfield) than that of ketones or aldehydes but is characteristic of amides.
- Alkyne Carbons (C-1, $\delta \approx 75-80$ ppm; C-2, $\delta \approx 72-77$ ppm): The sp-hybridized carbons of the alkyne resonate in a characteristic window between 65-100 ppm.[1] The terminal carbon (C-1) typically appears at a slightly higher chemical shift than the internal carbon (C-2). However, the strong electron-withdrawing effect of the adjacent carbonyl group will influence C-2, potentially shifting its resonance. The relative positions can be definitively assigned using 2D NMR techniques like HMBC.
- N-Methyl Carbon (C-4, $\delta \approx 25 – 30$ ppm): This sp³-hybridized carbon is attached to the amide nitrogen. Its chemical shift is typical for N-methyl groups in amides, as seen in related

structures like N-methylpropionamide.^[4]

Standardized Experimental Protocol for NMR Acquisition

To experimentally validate the predicted data, the following generalized protocol for a high-field NMR spectrometer is recommended.

Sample Preparation

- Weigh approximately 5-10 mg of high-purity **N-methylprop-2-ynamide**.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Chloroform-d (CDCl_3) is often a suitable starting point for general solubility and a clean spectral window.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters

- Spectrometer: Utilize a spectrometer with a field strength of 400 MHz or higher for optimal resolution and sensitivity.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Temperature: 298 K (25 °C).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds.

- Number of Scans: 8-16, adjust as needed for signal-to-noise.
- ^{13}C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: 220-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has low natural abundance.

Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Perform baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H spectrum.
- Pick peaks and assign chemical shifts for both ^1H and ^{13}C spectra.

Caption: Standard workflow for NMR spectral acquisition and analysis.

Conclusion

This guide provides a detailed prediction of the ^1H and ^{13}C NMR spectra of **N-methylprop-2-ynamide** based on fundamental principles and comparative data. The predicted chemical shifts, multiplicities, and coupling constants form a robust hypothesis for the structural verification of this compound. The ^1H spectrum is expected to show three signals corresponding to the acetylenic, amide, and N-methyl protons, while the ^{13}C spectrum will display four signals for the carbonyl, two alkyne, and N-methyl carbons. The provided experimental protocol outlines a standardized method for obtaining high-quality spectra to

confirm these predictions, serving as an essential resource for researchers in synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Methylpropionamide(1187-58-2) 1H NMR [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Chemical Shifts: Proton [orgchemboulder.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. Download NMR Predict - Mestrelab [mestrelab.com]
- 8. PROSPRE [prospre.ca]
- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [pubmed.ncbi.nlm.nih.gov]
- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chemistry: Alkyne NMR [openchemistryhelp.blogspot.com]
- To cite this document: BenchChem. [Predicted ^1H and ^{13}C NMR data for "N-methylprop-2-ynamide"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2435152#predicted-h-and-c-nmr-data-for-n-methylprop-2-ynamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com